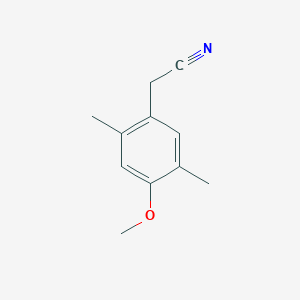

2,5-Dimethyl-4-methoxyphenylacetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-methoxy-2,5-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNQRIEXCGMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344183 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105909-12-4 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dimethyl-4-methoxyphenylacetonitrile chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2,5-Dimethyl-4-methoxyphenylacetonitrile , a specialized intermediate in the synthesis of substituted phenethylamines.

Executive Summary

This compound (CAS: 105909-12-4) is a crystalline aromatic nitrile used primarily as a precursor in the development of psychoactive phenethylamines and serotonin 5-HT2 receptor ligands.[1][2] Structurally, it features a lipophilic 2,5-dimethyl substitution pattern flanking a 4-methoxy group, a configuration that imparts unique electronic and steric properties compared to the more common 2,5-dimethoxy analogues (e.g., the 2C-x series). This guide outlines its physicochemical profile, validated synthesis protocols, and downstream chemical utility.

Chemical Identity & Structural Analysis[3]

The compound consists of a benzene ring trisubstituted with two methyl groups and one methoxy group, bearing an acetonitrile side chain. The para-positioning of the methoxy group relative to the acetonitrile tail activates the ring, while the ortho-methyl groups provide steric protection, influencing metabolic stability in downstream pharmaceutical derivatives.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(4-Methoxy-2,5-dimethylphenyl)acetonitrile |

| Common Synonyms | 2,5-Dimethyl-4-methoxybenzyl cyanide; 4-Methoxy-2,5-dimethylbenzeneacetonitrile |

| CAS Number | 105909-12-4 |

| Molecular Formula | C₁₁H₁₃NO |

| SMILES | COc1cc(C)c(CC#N)cc1C |

| Molecular Weight | 175.23 g/mol |

Physicochemical Properties

| Parameter | Value/Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54–56 °C |

| Boiling Point | ~140–145 °C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in DCM, EtOAc, hot ethanol; Insoluble in water |

| Electronic Character | Electron-rich aromatic ring (activated by -OCH₃ and -CH₃) |

Synthesis & Production Protocols

The most robust synthetic route involves the chloromethylation of 2,5-dimethylanisole followed by nucleophilic substitution with cyanide. This pathway is preferred over direct electrophilic cyanation due to higher regioselectivity.

Step 1: Chloromethylation (Blanc Reaction)

Objective: Selective introduction of a chloromethyl group at the para-position relative to the methoxy group.

-

Precursor: 2,5-Dimethylanisole (1-Methoxy-2,5-dimethylbenzene).

-

Reagents: Paraformaldehyde, Concentrated HCl, Zinc Chloride (ZnCl₂ catalyst).

-

Mechanism: The methoxy group directs the electrophilic attack to the para-position (position 4), which is sterically accessible despite the methyl groups.

Protocol:

-

Dissolve 2,5-dimethylanisole (1.0 eq) in glacial acetic acid.

-

Add paraformaldehyde (1.2 eq) and anhydrous ZnCl₂ (0.5 eq).

-

Bubble dry HCl gas through the mixture at 20–30 °C for 4–6 hours. Critical: Maintain temperature <40 °C to prevent polymerization.

-

Quench with ice water and extract with dichloromethane (DCM).

-

Wash organic layer with saturated NaHCO₃ and brine.

-

Evaporate solvent to yield 4-chloromethyl-2,5-dimethylanisole (Intermediate A).

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Conversion of the benzyl chloride to the nitrile.

-

Reagents: Sodium Cyanide (NaCN), DMSO (solvent).

-

Conditions: Exothermic S_N2 reaction.

Protocol:

-

Suspend NaCN (1.5 eq) in dry DMSO. Safety: Use a well-ventilated fume hood; cyanide is lethal.

-

Add Intermediate A dropwise, maintaining internal temperature between 35–45 °C.

-

Stir at room temperature for 12 hours.

-

Pour into a large volume of water (precipitates the product).

-

Filter the solid or extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/hexane to obtain pure This compound .

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via Blanc chloromethylation and cyanide displacement.

Chemical Reactivity & Transformations[8]

The nitrile group serves as a versatile handle for further functionalization. The electron-rich nature of the ring makes the compound sensitive to strong oxidizers but stable under standard reducing conditions.

A. Reduction to Phenethylamine

This is the primary application in drug discovery. The nitrile is reduced to the primary amine, yielding 2,5-dimethyl-4-methoxyphenethylamine .

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation (Raney Ni/H₂).

-

Mechanism: Hydride transfer to the nitrile carbon followed by protonation.

-

Significance: This amine is a structural analogue of the 2C-series (specifically related to 2C-D, but with a methyl replacing a methoxy), often investigated for serotonergic activity.

B. Hydrolysis to Phenylacetic Acid

Hydrolysis yields 2,5-dimethyl-4-methoxyphenylacetic acid , a precursor for non-steroidal anti-inflammatory drug (NSAID) analogues or auxins in agrochemistry.

-

Acidic Hydrolysis: Reflux in H₂SO₄/H₂O/AcOH.

-

Basic Hydrolysis: Reflux in KOH/EtOH followed by acidification.

C. Alpha-Alkylation

The benzylic protons alpha to the nitrile are acidic (pKa ~20). Deprotonation with a strong base (e.g., NaH, LDA) allows for alkylation.

-

Application: Reaction with methyl iodide yields the propionitrile derivative, a precursor to amphetamine analogues (e.g., "DOM" analogues where methoxy groups are swapped for methyls).

Reactivity Flowchart

Figure 2: Divergent synthetic pathways from the nitrile intermediate.[3]

Safety & Handling (E-E-A-T)

As a nitrile and a chemical intermediate, strict safety protocols are required.

-

Acute Toxicity: Like most benzyl cyanides, this compound can metabolize to release cyanide ions in vivo. It is classified as Toxic if swallowed (H301) .

-

Handling:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Cyanide Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available when working with the synthesis precursors (NaCN).

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.

References

-

Trans World Chemicals. this compound Product Data. Catalog ID: D5517-F. Retrieved from

-

ChemicalBook. this compound (CAS 105909-12-4) Properties and Suppliers. Retrieved from

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).

-

Santa Cruz Biotechnology. this compound Safety Data Sheet. Retrieved from

Sources

Physical properties of 2,5-Dimethyl-4-methoxyphenylacetonitrile

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4-methoxyphenylacetonitrile

Abstract: This technical guide provides a comprehensive examination of the physical, chemical, and spectroscopic properties of this compound (CAS No. 137530-43-9). Tailored for researchers, chemists, and professionals in drug development, this document synthesizes theoretical predictions with available experimental data to offer a robust profile of the compound. The guide details the molecular structure, physicochemical characteristics, and provides validated experimental protocols for empirical verification, ensuring a foundation of scientific integrity and practical applicability.

Introduction

This compound is a polysubstituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of a nitrile group, a key precursor for amines, carboxylic acids, and other functional groups, combined with the specific substitution pattern on the phenyl ring, makes this molecule a valuable intermediate. A precise understanding of its physical properties is not merely academic; it is a critical prerequisite for its efficient use in synthetic chemistry, enabling informed decisions on reaction conditions, purification strategies, and material handling. This guide elucidates these properties through a scientifically rigorous lens.

Molecular Structure and Identification

The unique spatial arrangement of atoms and functional groups in this compound dictates its inherent reactivity and physical behavior.

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

CAS Number: 137530-43-9

-

Canonical SMILES: COc1cc(C)c(CC#N)cc1C

-

InChI Key: YWGYGOOCLURLTM-UHFFFAOYSA-N

The molecule features a benzene ring with methyl groups at positions 2 and 5, a methoxy group at position 4, and a cyanomethyl (-CH₂CN) group. This specific arrangement influences steric hindrance and electronic effects, which are pivotal to its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Data

The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. The data presented below combines experimentally determined values with high-quality computational predictions to provide a comprehensive profile.

| Property | Value | Data Type | Source |

| Melting Point | 85 - 88 °C | Experimental | [1] |

| Boiling Point | 328.6 ± 27.0 °C at 760 mmHg | Predicted | [2] |

| Density | 1.05 ± 0.1 g/cm³ | Predicted | [2] |

| pKa (strongest acidic) | 23.31 ± 0.70 (α-hydrogen) | Predicted | [2] |

| Flash Point | 147.9 ± 20.0 °C | Predicted | [2] |

| Molar Refractivity | 52.1 ± 0.3 cm³ | Predicted | [2] |

Expertise & Causality: Interpreting the Data

-

Melting Point: The experimentally observed melting point of 85-88 °C indicates that this compound is a solid at room temperature.[1] This is a consequence of the planar, rigid aromatic core which facilitates efficient packing into a crystal lattice. Furthermore, the polar nitrile (-C≡N) and methoxy (-OCH₃) groups induce dipole-dipole interactions, which contribute to a more stable crystal structure requiring significant thermal energy to disrupt.

-

Acidity (pKa): The predicted pKa of ~23 for the α-hydrogens (the -CH₂- group) is a cornerstone of its synthetic utility.[2] While not strongly acidic, these protons can be abstracted by a sufficiently strong base (e.g., sodium amide, LDA). The resulting carbanion is stabilized by resonance delocalization into the nitrile group, making it an effective nucleophile for forming new carbon-carbon bonds.

-

Boiling and Flash Points: The high predicted boiling and flash points are consistent with the compound's molecular weight and polarity.[2] Significant energy is required to overcome the intermolecular dipole-dipole forces and van der Waals interactions to transition the substance into the gaseous phase.

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation relies on spectroscopic analysis. The following outlines the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

Aromatic Protons: Two singlets in the aromatic region (~δ 6.8-7.2 ppm), each integrating to 1H.

-

Methylene Protons (-CH₂CN): A singlet integrating to 2H, likely around δ 3.7 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, typically around δ 3.8 ppm.

-

Methyl Protons (Ar-CH₃): Two distinct singlets, each integrating to 3H, expected in the upfield region of δ 2.2-2.4 ppm.

-

-

¹³C NMR: The carbon spectrum would confirm the carbon framework:

-

Nitrile Carbon (-C≡N): A characteristic signal around δ 117-120 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the substitution pattern. The carbon attached to the methoxy group would be the most downfield (~δ 155-160 ppm).

-

Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbons (Ar-CH₃): Two distinct signals in the aliphatic region (~δ 15-20 ppm).

-

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ is the most diagnostic peak, confirming the presence of the nitrile functional group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.

Experimental Protocols & Workflow Validation

To ensure the integrity of research and development, the physical properties of synthesized or procured this compound must be empirically verified.

Protocol: Melting Point Determination

This protocol ensures accuracy through calibration, a hallmark of a self-validating system.

-

System Calibration: Calibrate the melting point apparatus using a certified reference standard with a known melting point in the 80-95 °C range (e.g., Naphthalene, M.P. 80.26 °C).

-

Sample Preparation: Finely crush a small, dry sample of the compound to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Heating Profile: Place the capillary in the apparatus. Employ a rapid heating ramp to approach ~75 °C, then reduce the ramp rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Acquisition: Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting point is reported as the range T_onset - T_clear.

Sources

A Guide to the Synthesis, Purification, and Purity Assessment of 2,5-Dimethyl-4-methoxyphenylacetonitrile

Introduction

2,5-Dimethyl-4-methoxyphenylacetonitrile is a substituted aromatic nitrile that holds potential as a key intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—two methyl groups and a methoxy group on the phenyl ring, attached to a cyanomethyl moiety—offers a unique scaffold for further chemical elaboration. As with any critical intermediate in a multi-step synthesis, particularly within a regulated environment like drug development, ensuring high purity is paramount. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted byproducts, and posing potential safety risks in the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous purity analysis of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring a robust and reproducible approach to obtaining this intermediate with the high degree of purity required for its intended applications.

Proposed Synthetic Pathway and Mechanistic Considerations

Caption: Proposed two-step synthesis of this compound.

Step 1: Halogenation of 2,5-Dimethyl-4-methoxytoluene

The first step involves the selective halogenation of one of the benzylic methyl groups. The choice of halogenating agent is critical to favor benzylic halogenation over aromatic ring halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is a standard and effective method for benzylic bromination. The reaction proceeds via a free-radical chain mechanism, where the stability of the benzylic radical intermediate drives the selectivity.

Causality Behind Experimental Choices:

-

NBS as Halogenating Agent: NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine, which minimizes electrophilic aromatic substitution on the electron-rich methoxy-substituted ring.

-

Radical Initiator: A radical initiator is necessary to initiate the chain reaction by generating a bromine radical from NBS.

-

Solvent: A non-polar solvent such as carbon tetrachloride or cyclohexane is typically used to prevent the ionic side reactions that can be promoted by polar solvents.

Step 2: Cyanation of 2,5-Dimethyl-4-methoxybenzyl Halide

The resulting benzyl halide is a reactive electrophile that can readily undergo nucleophilic substitution with a cyanide salt to form the desired phenylacetonitrile. This is a classic SN2 reaction.

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective nucleophiles for this transformation. The use of safer, less toxic cyanide sources like potassium hexacyanoferrate(II) is also an emerging alternative.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal. These solvents are capable of solvating the cation of the cyanide salt, leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

-

Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize the formation of elimination byproducts.

Impurity Profiling: A Proactive Approach to Purity

A thorough understanding of potential impurities is fundamental to developing effective purification and analytical strategies. Based on the proposed synthesis, the following impurities can be anticipated:

| Impurity Class | Potential Impurities | Origin |

| Starting Materials | 2,5-Dimethyl-4-methoxytoluene | Incomplete halogenation |

| 2,5-Dimethyl-4-methoxybenzyl halide | Incomplete cyanation | |

| Over-reaction Byproducts | Di-(2,5-dimethyl-4-methoxyphenyl)methane | Friedel-Crafts alkylation of the starting material with the benzyl halide intermediate |

| Side-reaction Byproducts | 2,5-Dimethyl-4-methoxybenzaldehyde | Oxidation of the benzyl halide or hydrolysis of a di-halogenated intermediate |

| 2,5-Dimethyl-4-methoxybenzoic acid | Hydrolysis of the nitrile group | |

| 2,5-Dimethyl-4-methoxyphenylacetamide | Partial hydrolysis of the nitrile group | |

| Isomeric Impurities | 2,4-Dimethyl-5-methoxyphenylacetonitrile | If the starting material contains isomeric impurities |

A Multi-faceted Purification Strategy

Achieving high purity for this compound necessitates a multi-step purification workflow that leverages the differing physicochemical properties of the target compound and its impurities.

Caption: A comprehensive workflow for the purification of this compound.

Detailed Experimental Protocols

1. Aqueous Work-up and Liquid-Liquid Extraction

-

Objective: To remove inorganic salts (e.g., NaBr, KBr) and highly polar impurities.

-

Protocol:

-

Upon completion of the cyanation reaction, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

2. Column Chromatography

-

Objective: To separate the target compound from non-polar impurities (e.g., unreacted starting material) and other closely related organic byproducts.

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the elution solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure.

-

3. Recrystallization

-

Objective: To achieve the final, high-purity crystalline solid by removing any remaining trace impurities.

-

Protocol:

-

Transfer the purified product from the chromatography step into an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent system to dissolve the solid completely. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for aromatic compounds.

-

Solvent System Selection Rationale: Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the crystalline product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

Orthogonal Analytical Methods for Purity Verification

The purity of the final product must be assessed using a combination of orthogonal analytical techniques to ensure a comprehensive evaluation. No single method can provide a complete picture of the purity profile.

Caption: Orthogonal analytical methods for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating the moderately polar target compound from both more polar and less polar impurities.

-

Proposed Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and Water | A common and effective mobile phase for reversed-phase HPLC. |

| Elution | Gradient elution (e.g., 40-90% Acetonitrile over 20 minutes) | To ensure the elution of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 220 nm and 275 nm | Aromatic compounds typically have strong UV absorbance at these wavelengths. |

| Injection Volume | 10 µL | A standard injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds.

-

Expected Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragmentation would likely involve the cleavage of the benzyl-cyanide bond, leading to a characteristic fragment ion corresponding to the 2,5-dimethyl-4-methoxybenzyl cation.

-

Proposed Method Parameters:

| Parameter | Condition | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert and efficient carrier gas. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the sample. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose temperature program to separate compounds with varying boiling points. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | 40-450 m/z | To capture the molecular ion and key fragment ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the target compound and identifying any residual solvents or structurally related impurities.

-

Predicted Chemical Shifts (in CDCl₃):

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ (aromatic) | ~2.2-2.4 ppm (singlets, 6H) | ~15-20 ppm |

| OCH₃ | ~3.8 ppm (singlet, 3H) | ~55-60 ppm |

| CH₂CN | ~3.7 ppm (singlet, 2H) | ~20-25 ppm |

| Aromatic CH | ~6.7-7.1 ppm (singlets or doublets, 2H) | ~110-130 ppm |

| Aromatic C (quaternary) | - | ~125-160 ppm |

| CN | - | ~117-120 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR is used to confirm the presence of key functional groups in the molecule.

-

Expected Characteristic Absorptions:

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C-O stretch (aryl ether): A strong peak around 1230-1270 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Conclusion

The successful synthesis and purification of high-purity this compound is a critical step in its application as a pharmaceutical intermediate. The proactive identification of potential impurities based on a well-defined synthetic route allows for the rational design of a robust purification strategy. By employing a multi-faceted approach that combines extraction, chromatography, and recrystallization, it is possible to systematically remove these impurities. The final purity of the intermediate must be confirmed through a suite of orthogonal analytical techniques, including HPLC, GC-MS, and NMR, to provide a comprehensive and trustworthy assessment of its quality. This rigorous approach to synthesis and quality control ensures that the intermediate is fit for purpose and will not compromise the integrity of subsequent synthetic steps or the final active pharmaceutical ingredient.

References

- Bignon, E., et al. (2004). Preparation of phenylamine derivatives as potential psychotomimetics.

-

Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.586; Vol. 35, p.76. Available at: [Link]

- Zhang, G., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004–5007.

-

Organic Syntheses Procedure. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Available at: [Link]

-

Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]

-

Request PDF. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Available at: [Link]

-

ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Available at: [Link]

- Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US Patent US3983151A.

-

ResearchGate. (2022). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. Available at: [Link]

-

RSC Publishing. (2020). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Available at: [Link]

- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds. CN101219967B.

-

ResearchGate. GC Chromatogram of C-alkylation of benzyl cyanide. Available at: [Link]

- Harrizul, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.

-

Taylor & Francis Online. Cyanation – Knowledge and References. Available at: [Link]

-

Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. Available at: [Link]

-

National Institutes of Health. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Available at: [Link]

- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II.

-

MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-813.

- Google Patents. Method for synthesizing environment-friendly p-methoxybenzaldehyde. CN106946674B.

-

ResearchGate. 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes. Available at: [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Available at: [Link]

-

Organic Syntheses Procedure. 2-Phenylbutyronitrile. Available at: [Link]

-

National Institutes of Health. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available at: [Link]

- RSC Publishing. (2017).

- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. EP1249447B1.

- Bentham Science. *Drug

An In-depth Technical Guide to the Safe Handling of 2,5-Dimethyl-4-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Inferred Properties

2,5-Dimethyl-4-methoxyphenylacetonitrile belongs to the chemical class of substituted aromatic nitriles. Its structure suggests a combination of functionalities—a substituted benzene ring and a nitrile group—which dictate its reactivity and toxicological profile. The nitrile group (C≡N) is a key feature, as many organic nitriles can be toxic.

While specific experimental data for the target compound is scarce, we can infer its likely properties from close structural analogs.

| Property | 2,5-Dimethoxyphenylacetonitrile (CAS 18086-24-3) | 4-Methoxyphenylacetonitrile (CAS 104-47-2) | Inferred Properties for this compound |

| Molecular Formula | C₁₀H₁₁NO₂ | C₉H₉NO | C₁₁H₁₃NO |

| Molecular Weight | 177.20 g/mol [1] | 147.18 g/mol | ~191.24 g/mol |

| Appearance | Not specified | Colorless to light yellow/orange clear liquid[2] | Likely a liquid or low-melting solid, colorless to pale yellow. |

| Boiling Point | Not specified | 290 °C | Expected to be high, likely >250 °C. |

| Flash Point | Not specified | 117 °C[3] | Expected to be combustible, with a high flash point >100 °C. |

| Solubility | Not specified | Water solubility: 10 g/L (20°C)[3] | Likely sparingly soluble in water, but soluble in organic solvents.[2] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with aromatic nitriles involve irritation and acute toxicity. Based on GHS classifications of surrogate compounds, this compound should be handled as a hazardous substance.

GHS Hazard Classification (Inferred)

| Hazard Class | GHS Classification (from Surrogates) | Rationale and Field Insights |

| Acute Toxicity (Oral) | Category 3 (H301: Toxic if swallowed) or Category 4 (H302: Harmful if swallowed) .[3][4] | 4-Methoxyphenylacetonitrile is classified as toxic if swallowed.[3] The nitrile group can be metabolized to release cyanide in the body, which is a primary mechanism of toxicity for this class of compounds. Therefore, ingestion must be strictly avoided. |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) .[1] | Aromatic compounds are often irritating to the skin. Prolonged contact can lead to redness, itching, and dermatitis. The use of appropriate gloves is mandatory. |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) .[1] | Direct contact with the eyes is likely to cause significant irritation, pain, and redness.[5] Chemical safety goggles are essential. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) .[1] | Inhalation of vapors or aerosols may irritate the nose, throat, and respiratory tract.[1] All handling should occur in a well-ventilated area, preferably a chemical fume hood. |

Summary of Precautionary Statements (Inferred)

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls as the primary barrier, supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. The causality is simple: a fume hood maintains negative pressure, ensuring that any vapors or aerosols generated are drawn away from the user's breathing zone, preventing respiratory exposure. Ensure good ventilation and exhaustion at the workplace.[6]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified.

-

Hand Protection: Nitrile gloves are the standard recommendation for incidental contact. For prolonged handling or in case of a spill, double-gloving or using a heavier-duty glove (e.g., neoprene) is advised. This is because skin irritation is a known hazard, and absorption through the skin is a potential route of toxic exposure.[7]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material under pressure.[7]

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Ensure that footwear is closed-toed.[5]

Section 4: Emergency Procedures

Protocols must be in place before any incident occurs. Every action described is part of a self-validating system to minimize harm.

First-Aid Measures

The immediate response to an exposure is critical to mitigating the outcome.

Caption: First-aid response workflow following exposure.

Fire-Fighting Measures

While not highly flammable, the compound is combustible.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA).

Accidental Release Measures

A spill response plan prevents a minor incident from escalating.

Caption: Step-by-step spill response protocol.

Section 5: Handling and Storage

Proper handling and storage are fundamental to laboratory safety and preserving chemical integrity.

Safe Handling Practices

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][8]

-

Grounding: For transfers of large quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[5]

Storage Conditions

-

Container: Store in the original, tightly sealed container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][8] Keep away from heat, sparks, and open flames.[5][6]

Section 6: Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and oxides of nitrogen.

References

- Unigel. (2021-05-25). SAFETY DATA SHEET: HIGH PURITY ACETONITRILE.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methoxyphenylacetonitrile | 104-47-2.

- PubChem. 2,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 2758432.

- Chemos GmbH & Co.KG. (2020-10-15). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Dutscher. (2022-05-03). Safety data sheet.

- CPAChem. (2024-01-15). Safety data sheet.

- CymitQuimica. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.

- Benchchem. Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

- Sdfine. 4-METHOXYPHENYL ACETONITRILE.

- Fisher Scientific. (2023-08-25). SAFETY DATA SHEET: 2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile.

- Thermo Fisher Scientific. (2010-11-05). SAFETY DATA SHEET: (4-Methoxyphenyl)acetonitrile.

- Atul Ltd. (2017-03). para Methoxy phenyl aceto nitrile Technical Data Sheet.

- CPAChem. (2020-05-20). Safety data sheet.

Sources

- 1. 2,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 2758432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. unigel.com.br [unigel.com.br]

- 6. pdf.dutscher.com [pdf.dutscher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atul.co.in [atul.co.in]

Methodological & Application

Synthesis of 2,5-Dimethyl-4-methoxyphenylacetonitrile: A Detailed Guide for Researchers

This comprehensive guide details a robust and efficient protocol for the synthesis of 2,5-Dimethyl-4-methoxyphenylacetonitrile, a valuable building block in medicinal chemistry and drug discovery. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the chosen methodology. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of Phenylacetonitrile Derivatives

Phenylacetonitrile and its derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds. The presence of the cyano group offers a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. Specifically, the unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel therapeutic agents. Its applications can be found in the development of compounds targeting various biological pathways, underscoring the importance of a reliable synthetic route.

Synthetic Strategy: From Aldehyde to Nitrile

The most direct and efficient pathway for the synthesis of this compound commences with the commercially available precursor, 2,5-Dimethyl-4-methoxybenzaldehyde. The core transformation involves the conversion of the aldehyde functional group into a nitrile. A well-established and highly effective method for this transformation is the one-pot reaction with hydroxylamine hydrochloride, followed by the dehydration of the intermediate aldoxime.[1][2][3] This approach is favored due to its operational simplicity, generally high yields, and the use of readily available and relatively inexpensive reagents.

The reaction proceeds in two key stages within a single reaction vessel:

-

Oxime Formation: The aldehyde reacts with hydroxylamine to form 2,5-Dimethyl-4-methoxybenzaldehyde oxime. This is a classic condensation reaction where the oxygen of the aldehyde is replaced by the nitrogen of hydroxylamine.

-

Dehydration: The intermediate oxime is then dehydrated to yield the corresponding nitrile. Various dehydrating agents can be employed for this step.

This one-pot approach minimizes handling and purification of the intermediate oxime, leading to a more streamlined and efficient synthesis.

Reaction Mechanism and Workflow

The conversion of an aldehyde to a nitrile via an oxime intermediate is a well-understood process in organic chemistry.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the conversion of aromatic aldehydes to nitriles. [1][2][3] Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| 2,5-Dimethyl-4-methoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | ≥98% | Commercially Available |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 6.36 g (91.4 mmol) | ≥99% | Standard Supplier |

| Formic Acid | HCOOH | 46.03 | 100 mL | ≥98% | Standard Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Reagent Grade | Standard Supplier |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Standard Supplier |

| Silica Gel | SiO₂ | - | As needed | 60 Å, 230-400 mesh | Standard Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade | Standard Supplier |

| Hexanes | C₆H₁₄ | 86.18 | As needed | HPLC Grade | Standard Supplier |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dimethyl-4-methoxybenzaldehyde (10.0 g, 60.9 mmol) and hydroxylamine hydrochloride (6.36 g, 91.4 mmol).

-

Reaction Initiation: To the flask, add formic acid (100 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining formic acid, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Formic Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation of vapors.

-

Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 80-90% after purification. The final product, this compound, should be a white to off-white solid.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.0-6.8 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂CN), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 158.0, 132.0, 130.0, 125.0, 118.0, 115.0, 112.0, 56.0, 23.0, 19.0, 16.0.

-

IR (KBr, cm⁻¹): ν 2245 (C≡N stretch).

-

MS (ESI): m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.10, found 176.1.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and successful execution of this synthetic transformation.

References

- One pot synthesis of aryl nitriles from aromatic aldehydes in a w

- One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synlett, 2013.

- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 2015.

- A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 1996.

- (PDF) One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation.

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 1955.

- Nitrile synthesis by C-C coupling (cyan

- Reactions of Nitriles. Chemistry Steps.

- CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE N. Chandan ABSTRACT.

- Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem, 2023.

- 4-Methoxyphenylacetonitrile. Tokyo Chemical Industry Co., Ltd..

- 4-Methoxyphenylacetonitrile 97%. Sigma-Aldrich.

- (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETONITRILE. CymitQuimica.

- P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermedi

Sources

- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 2. WO2001017949A1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Preparation of 2,5-Dimethyl-4-methoxyphenylacetonitrile from 2,5-dimethyl-4-methoxybenzaldehyde

Executive Summary & Strategic Rationale

This application note details a robust, scalable three-step protocol for the homologation of 2,5-dimethyl-4-methoxybenzaldehyde to 2,5-dimethyl-4-methoxyphenylacetonitrile .

While direct reductive cyanation methods (e.g., TosMIC) exist, they often require expensive reagents or cryogenic conditions unsuited for standard laboratory scale-up. The protocol selected here utilizes a Reduction-Chlorination-Cyanation sequence. This route is favored in process chemistry for its reliance on inexpensive reagents and the ability to purify intermediates via crystallization or simple distillation, ensuring high purity of the final nitrile—a critical requirement when this compound serves as a precursor for sensitive phenethylamine scaffolds.

Key Technical Insight: The electron-rich nature of the 2,5-dimethyl-4-methoxy benzene ring makes the intermediate benzyl alcohol and chloride prone to acid-catalyzed polymerization. This protocol incorporates specific temperature controls and buffering strategies to mitigate this risk.

Safety & Compliance (Critical)

-

Cyanide Hazard: Step 3 involves Sodium Cyanide (NaCN). This is a lethal poison . All operations must occur in a high-efficiency fume hood. A cyanide antidote kit (e.g., amyl nitrite, hydroxocobalamin) must be present. Never acidify cyanide waste; this generates lethal HCN gas.

-

Thionyl Chloride: Corrosive and reacts violently with water. Handle under inert atmosphere.

-

Regulatory Note: Phenylacetonitriles can be precursors to controlled substances. Researchers must verify local compliance (e.g., DEA List I chemical status in the US) before synthesis.

Synthetic Pathway Visualization

The following diagram outlines the reaction sequence and the Phase Transfer Catalysis (PTC) mechanism used in the final step to enhance safety and yield.

Caption: Three-step homologation pathway featuring Phase Transfer Catalysis (PTC) to sequester cyanide ions.

Detailed Experimental Protocols

Step 1: Reduction to 2,5-Dimethyl-4-methoxybenzyl alcohol

Reaction Logic: Sodium borohydride (NaBH₄) is used over LiAlH₄ for its chemoselectivity and safety. Methanol is the solvent of choice to solubilize the aldehyde.

Reagents:

-

2,5-Dimethyl-4-methoxybenzaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH₄) (0.6 eq - slight excess of hydride)

-

Methanol (anhydrous preferred)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (60.9 mmol) of 2,5-dimethyl-4-methoxybenzaldehyde in 100 mL of Methanol.

-

Addition: Cool the solution to 0°C using an ice bath. Add 1.4 g (37 mmol) of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot should disappear.[1]

-

Quench: Carefully add 10 mL of water to quench excess borohydride.

-

Workup: Evaporate the methanol under reduced pressure. Dissolve the white residue in 50 mL DCM and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

-

Yield: Expect ~9.8 g (97%) of a white crystalline solid.

-

Note: This intermediate is stable but should be used in Step 2 within 48 hours to prevent oxidation.

-

Step 2: Chlorination to 2,5-Dimethyl-4-methoxybenzyl chloride

Reaction Logic: This is the most critical step. Electron-rich benzyl alcohols are prone to forming ethers or polymers under acidic conditions. We use Thionyl Chloride (SOCl₂) in DCM at low temperatures to minimize side reactions.

Reagents:

-

Benzyl Alcohol intermediate (from Step 1) (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

-

Pyridine (Catalytic, optional - neutralizes HCl)

Protocol:

-

Setup: Dissolve 9.8 g of the Benzyl Alcohol in 60 mL of dry DCM. Place under an inert atmosphere (N₂ or Ar) and cool to -5°C to 0°C (Ice/Salt bath).

-

Addition: Add 5.3 mL (8.7 g) of Thionyl Chloride dropwise via an addition funnel or syringe pump over 30 minutes. Do not let the temperature rise above 5°C.

-

Reaction: Stir at 0°C for 2 hours. Do not reflux. The formation of SO₂ gas will be observed.[2]

-

Workup: Pour the reaction mixture onto 100 g of crushed ice. Separate the organic layer immediately.

-

Wash: Wash the DCM layer with saturated NaHCO₃ solution (carefully, CO₂ evolution) until the aqueous phase is basic. This removes residual acid that causes polymerization.

-

Isolation: Dry over MgSO₄ and concentrate at low temperature (<40°C) on a rotary evaporator.

-

Yield: Expect ~10.5 g (95%) of a yellowish oil or low-melting solid.

-

Storage:Use immediately. Benzyl chlorides are lachrymators and unstable. Store in the freezer if necessary.

-

Step 3: Cyanation to this compound

Reaction Logic: Traditional cyanation uses NaCN in DMSO, which creates a hazardous, viscous waste stream. We employ Phase Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB). This keeps the bulk of the cyanide in the aqueous phase and the product in the organic phase, simplifying purification and enhancing safety.

Reagents:

-

Benzyl Chloride intermediate (from Step 2) (1.0 eq)

-

Sodium Cyanide (NaCN) (1.5 eq)[3]

-

Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

-

Solvent System: Toluene : Water (1:1 ratio)

Protocol:

-

Setup: In a flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 4.2 g (85 mmol) of NaCN in 20 mL of water.

-

Organic Phase: Dissolve 10.5 g of the Benzyl Chloride in 20 mL of Toluene. Add 0.9 g of TBAB .

-

Combination: Add the organic phase to the aqueous cyanide solution.

-

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (essential for PTC) for 4-6 hours.

-

Monitoring: TLC should show complete consumption of the chloride.

-

Workup: Cool to room temperature. Separate the layers.

-

Safety: Wash the organic layer with water (2 x 20 mL) and treat all aqueous waste with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

-

-

Purification: Dry the toluene layer over MgSO₄ and concentrate. The crude oil can be recrystallized from MeOH or distilled under high vacuum (bp ~130-140°C @ 0.5 mmHg) to yield the final nitrile.

-

Final Yield: Expect ~8.0 - 9.0 g (Total yield from aldehyde ~75-80%).

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | May appear as oil if slightly impure |

| Melting Point | 78°C - 80°C | Literature range for similar analogs |

| ¹H NMR (CDCl₃) | δ 6.9 (s, 1H, Ar-H), 6.7 (s, 1H, Ar-H) | Aromatic protons |

| δ 3.8 (s, 3H, O-CH₃) | Methoxy group | |

| δ 3.6 (s, 2H, CH₂-CN) | Key diagnostic signal for Nitrile | |

| δ 2.2-2.3 (s, 6H, 2x Ar-CH₃) | Methyl groups | |

| IR Spectrum | ~2250 cm⁻¹ (sharp, weak) | Characteristic C≡N stretch |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Step 2: Polymerization | Reaction temperature too high or acidic workup too slow. | Keep reaction at 0°C. Wash with NaHCO₃ immediately upon quenching. |

| Step 3: Slow Reaction | Poor stirring (PTC failure). | PTC relies on interfacial surface area. Increase stirring speed to maximum. |

| Low Yield (Overall) | Loss of water-soluble alcohol in Step 1. | Ensure organic extraction (DCM) is thorough; salt out the aqueous layer with NaCl. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199, 1971. Link

-

Friedman, L., & Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide. Solvent Effects."[1][4][5] The Journal of Organic Chemistry, 25(6), 877–879, 1960. (Foundational work on cyanation solvents, supporting the move to PTC/Toluene to avoid DMSO). Link

-

Organic Syntheses , Coll. Vol. 4, p.576 (1963); Vol. 30, p.22 (1950). o-Tolunitrile. (Analogous PTC cyanation protocols). Link

Sources

Application Note: Synthesis of 2,5-Dimethyl-4-methoxyphenylacetic Acid via Hydrolysis of the Corresponding Arylacetonitrile

Abstract

This application note provides a comprehensive guide to the hydrolysis of 2,5-dimethyl-4-methoxyphenylacetonitrile, a key synthetic transformation for accessing the corresponding carboxylic acid. Arylacetic acids are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. We present detailed mechanistic insights and validated laboratory protocols for both acid-catalyzed and base-catalyzed hydrolysis pathways. This document is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for nitrile hydrolysis.

Introduction: The Significance of Arylacetic Acids

Arylacetonitriles are versatile precursors in organic synthesis. Their conversion to arylacetic acids represents a fundamental and critical step in the elaboration of molecular complexity. The target molecule, 2,5-dimethyl-4-methoxyphenylacetic acid, serves as a key building block in medicinal chemistry and materials science. The hydrolysis of the nitrile group (C≡N) to a carboxylic acid group (-COOH) can be effectively achieved under either strong acidic or basic conditions, with each method offering distinct advantages and considerations.[1][2][3] The reaction proceeds through a common amide intermediate, but the conditions dictate the final product and workup procedure.[2][4] This guide explains the underlying chemical principles and provides actionable protocols for laboratory execution.

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process: the nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid.[5][6] The choice between acidic and basic conditions often depends on the substrate's tolerance to other functional groups.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This activation step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][2] A series of proton transfers leads to the formation of an amide tautomer, which is subsequently hydrolyzed under the hot acidic conditions to yield the final carboxylic acid and an ammonium salt.[2][6]

Caption: Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[1][4] This forms a negatively charged intermediate that is subsequently protonated by water to give the amide. Under harsh basic conditions (e.g., elevated temperature), the amide is further hydrolyzed.[1] A key distinction is that the final product in the reaction vessel is the carboxylate salt.[6] An acidic workup is therefore required to protonate the carboxylate and isolate the neutral carboxylic acid.[1][6]

Caption: Base-catalyzed hydrolysis pathway leading to the carboxylic acid.

Experimental Protocols

The following protocols are designed for the conversion of this compound to its carboxylic acid. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed at all times.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is straightforward and yields the free carboxylic acid directly from the reaction mixture. Vigorous conditions are typically required.[1][7]

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Workflow for acid-catalyzed hydrolysis of arylacetonitrile.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Add glacial acetic acid (5-10 volumes) and water (5-10 volumes).

-

Carefully add concentrated sulfuric acid (2.0-3.0 eq) portion-wise while stirring. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography.

Protocol 2: Base-Catalyzed Hydrolysis

This method is often preferred if the substrate contains acid-sensitive functional groups. The reaction typically proceeds under milder conditions than acid hydrolysis but requires a final acidification step.[6][7][8]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 6M

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Workflow for base-catalyzed hydrolysis and product isolation.

Step-by-Step Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio, 10 volumes).

-

Add sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 80-100°C) and stir vigorously for 2-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the alcohol co-solvent under reduced pressure.

-

Dilute the remaining aqueous residue with water. To remove any non-acidic impurities, an optional wash with a solvent like toluene or diethyl ether can be performed at this stage.

-

Cool the aqueous solution in an ice bath and acidify slowly with concentrated or 6M HCl until the pH is between 1 and 2.[9] A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts.

-

Dry the purified 2,5-dimethyl-4-methoxyphenylacetic acid under vacuum.

Data Summary and Characterization

The choice of method can influence reaction time, temperature, and workup complexity.

| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol |

| Primary Reagent | Concentrated H₂SO₄ | NaOH or KOH |

| Solvent | Acetic Acid / Water | Ethanol / Water |

| Temperature | 110-120°C (Reflux) | 80-100°C (Reflux) |

| Typical Time | 4-12 hours | 2-8 hours |

| Workup | Liquid-liquid extraction | Precipitation/Filtration |

| Final Product Form | Neutral Carboxylic Acid | Carboxylate Salt (pre-acidification) |

| Key Advantage | Direct isolation of acid | Milder conditions, good for sensitive molecules |

| Key Disadvantage | Harsh conditions, potential for side reactions | Requires separate acidification step |

Product Characterization: The identity and purity of the final product, 2,5-dimethyl-4-methoxyphenylacetic acid, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Field Insights & Troubleshooting

-

Expertise & Causality : The nitrile group is relatively unreactive, necessitating harsh conditions like heating under reflux to drive the hydrolysis to completion.[1] In the base-catalyzed method, an alcohol co-solvent is crucial for ensuring the solubility of the organic arylacetonitrile in the aqueous base, thereby facilitating the reaction.[8]

-

Trustworthiness & Validation : Reaction monitoring is a critical self-validating step. A simple TLC analysis can visualize the disappearance of the starting nitrile spot and the appearance of the more polar carboxylic acid product spot (which typically streaks or remains at the baseline without an acidic eluent). For the basic method, acidification to a pH of 1-2 ensures complete protonation and precipitation of the carboxylic acid, maximizing yield.[9] Incomplete acidification will result in product loss as the water-soluble carboxylate salt.

-

Troubleshooting :

-

Incomplete Reaction : If the starting material persists, extend the reflux time or increase the concentration of the acid or base. For substrates with significant steric hindrance, harsher conditions may be necessary.

-

Isolation of Amide Intermediate : If the reaction stalls at the amide stage (more common under milder basic conditions), the reaction can be resubjected to the hydrolytic conditions for a longer duration or at a higher temperature.[1][5]

-

Poor Yield After Acidification : If precipitation is poor during the basic workup, ensure the aqueous layer is sufficiently cold and that enough acid has been added. Saturation of the aqueous layer with NaCl prior to extraction can also improve recovery of slightly water-soluble acids.

-

References

-

ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

-

ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

-

Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids. [Link]

-

Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. [Link]

-

YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

Chemguide. Hydrolysing Nitriles. [Link]

-

Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Organic Synthesis. Hydrolysis of Nitriles. [Link]

- Google Patents. (2017).

- Google Patents. (2014). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Alkylation Reactions of 2,5-Dimethyl-4-methoxyphenylacetonitrile

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high therapeutic potential is paramount. Among the vast array of organic scaffolds, substituted phenylacetonitriles serve as critical building blocks for a diverse range of pharmacologically active compounds.[1][2] Specifically, 2,5-Dimethyl-4-methoxyphenylacetonitrile and its alkylated derivatives are of significant interest due to their prevalence in molecules targeting various physiological pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the alkylation reactions of this versatile precursor.

The strategic introduction of alkyl groups onto the α-carbon of this compound can profoundly influence the steric and electronic properties of the molecule, thereby modulating its biological activity. Understanding and controlling these alkylation reactions are crucial for the rational design and synthesis of new chemical entities. These application notes will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity.

Mechanistic Insights: The Chemistry of α-Alkylation

The core of the alkylation reaction for arylacetonitriles lies in the acidity of the benzylic protons. The carbon atom adjacent to an aromatic ring, known as the benzylic position, exhibits enhanced reactivity.[3][4] This is attributed to the resonance stabilization of the carbanion intermediate that forms upon deprotonation.[4][5][6]

The electron-withdrawing nature of the nitrile group further increases the acidity of the α-hydrogens, making them susceptible to removal by a suitable base. Once the carbanion is generated, it acts as a potent nucleophile, readily attacking an electrophilic alkylating agent (typically an alkyl halide) to form a new carbon-carbon bond.

Several factors influence the efficiency and selectivity of this reaction:

-

Choice of Base: The strength of the base is critical. It must be sufficiently strong to deprotonate the α-carbon without promoting undesirable side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and in some cases, strong aqueous bases under phase-transfer catalysis conditions.[7][8]

-

Solvent System: The solvent must be inert to the reaction conditions and capable of solvating both the substrate and the reagents. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are frequently employed, especially when using strong bases like NaH.[9][10]

-

Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl. Primary and benzylic halides are excellent electrophiles for this reaction.

-

Reaction Temperature: Temperature control is crucial for managing the reaction rate and minimizing side products. Reactions involving highly reactive reagents are often initiated at lower temperatures.

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental steps involved in the base-mediated α-alkylation of this compound.

Caption: Generalized mechanism of α-alkylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the alkylation of this compound with different classes of alkylating agents.

Protocol 1: Alkylation using Sodium Hydride as a Base

This protocol is suitable for a wide range of primary alkyl halides and employs sodium hydride, a strong and effective base for generating the necessary carbanion.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Dispensing Sodium Hydride: Carefully weigh the required amount of sodium hydride (typically 1.1-1.5 equivalents) and transfer it to the reaction flask.

-

Washing (Optional but Recommended): To remove the mineral oil, wash the NaH dispersion with anhydrous pentane or hexane (2-3 times) under an inert atmosphere, allowing the NaH to settle and decanting the solvent.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

-

Carbanion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, during which time hydrogen gas evolution will be observed. The mixture may become a clear solution or a thicker slurry.

-

Alkylating Agent Addition: Dissolve the alkyl halide (1.0-1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkyl halides.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

-